molecular formula C20H26N2O3 B5749490 1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine

1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B5749490
M. Wt: 342.4 g/mol
InChI Key: PJYBTOSELLZDAY-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine is a compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzyl chloride and 2-methoxyphenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield.

Chemical Reactions Analysis

1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.

Scientific Research Applications

1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.

Properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-23-17-12-16(13-18(14-17)24-2)15-21-8-10-22(11-9-21)19-6-4-5-7-20(19)25-3/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYBTOSELLZDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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